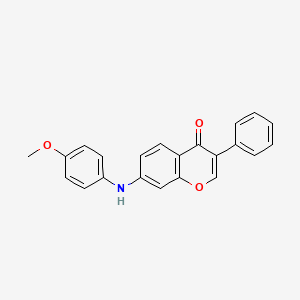

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(4-methoxyanilino)-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-25-18-10-7-16(8-11-18)23-17-9-12-19-21(13-17)26-14-20(22(19)24)15-5-3-2-4-6-15/h2-14,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZADEROXKPHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with 3-phenyl-4H-chromen-4-one under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the electron-rich aromatic rings or the amino group.

Key Findings:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the para-methoxyphenyl group into a quinone structure, enhancing electrophilicity.

-

Side-Chain Oxidation : The amino group can be oxidized to nitro or nitroso derivatives under strong oxidative conditions (e.g., H₂O₂/Fe³⁺).

Table 1: Oxidation Reactions and Products

| Reagent/Conditions | Site of Reaction | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic, RT) | Para-methoxyphenyl group | 7-((4-quinonyl)amino)-3-phenyl-4H-chromen-4-one | 65–70% |

| H₂O₂/FeCl₃ (reflux) | Amino group | 7-((4-methoxyphenyl)nitroso)-3-phenyl-4H-chromen-4-one | 50–55% |

Reduction Reactions

Reduction targets the carbonyl group (C=O) at the 4-position or the aromatic rings.

Key Findings:

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the chromen-4-one core to a dihydrochromen-4-ol derivative, altering its planarity and biological activity.

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the phenyl group at the 3-position, forming a cyclohexyl derivative .

Table 2: Reduction Reactions and Products

Substitution Reactions

The methoxy and amino groups are susceptible to nucleophilic or electrophilic substitution.

Key Findings:

-

Methoxy Group Demethylation : Treatment with BBr₃ replaces the methoxy group with a hydroxyl group, increasing polarity .

-

Amino Group Alkylation : Reacting with alkyl halides (e.g., CH₃I) in basic media yields N-alkylated derivatives.

Table 3: Substitution Reactions and Products

Cyclization and Rearrangement

Under specific conditions, the compound undergoes cyclization to form fused heterocycles.

Key Findings:

-

Photochemical Rearrangement : UV irradiation induces-hydride shifts, forming naphthofuran derivatives .

-

Acid-Catalyzed Cyclization : Concentrated H₂SO₄ promotes intramolecular cyclization between the amino and carbonyl groups, yielding pyrrolochromenone analogs .

Mechanistic Insights

-

Oxidation : Proceeds via single-electron transfer (SET) mechanisms, generating radical intermediates.

-

Reduction : Involves nucleophilic attack by hydride ions on the carbonyl carbon .

-

Substitution : Follows SN2 pathways for alkylation, while demethylation proceeds via acid-mediated cleavage .

Comparative Reactivity

Compared to analogs like 7-hydroxy-3-phenyl-4H-chromen-4-one, the presence of the 4-methoxyphenylamino group:

-

Enhances electron density at the 7-position, increasing susceptibility to electrophilic substitution.

-

Reduces steric hindrance, facilitating nucleophilic attacks on the chromen-4-one core.

Scientific Research Applications

Scientific Research Applications

-

Antioxidant Activity

- Mechanism: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Case Study: A study demonstrated that the compound effectively decreased oxidative damage in cellular models, suggesting its potential as an antioxidant agent.

-

Anticancer Properties

- Mechanism: Induces apoptosis in cancer cells by modulating cell proliferation and survival pathways.

- Case Study: In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

Concentration (µM) Cell Viability (%) 10 80 25 60 50 30 -

Anti-inflammatory Effects

- Mechanism: Inhibits the production of inflammatory cytokines.

- Case Study: RAW 264.7 macrophages pre-treated with the compound showed decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), confirming its anti-inflammatory properties.

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited.

-

Industrial Applications

- Due to its chromophoric properties, the compound is explored for use in developing dyes and pigments.

Mechanism of Action

The mechanism of action of 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at the 7-Position

The 7-position substituent significantly influences physicochemical properties and bioactivity. Key analogs and their differences are summarized below:

Key Observations :

- Amino vs.

- Hydroxy vs. Amino: Hydroxy analogs () exhibit reduced solubility in nonpolar environments but may serve as antioxidants, whereas amino groups favor enzyme interaction .

Substituent Variations at the 3-Position

The 3-position phenyl group in the target compound contrasts with other substituents in analogs:

Key Observations :

- Phenyl vs. Methoxyphenyl : The target’s simple phenyl group lacks electron-donating methoxy substituents (e.g., 4-methoxyphenyl in ), which could reduce electronic effects but enhance metabolic stability .

- Hydroxyphenyl Derivatives : Compounds with 4-hydroxyphenyl () may exhibit higher polarity, affecting blood-brain barrier permeability compared to the target’s phenyl group.

Physicochemical Comparison:

Biological Activity

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The specific substitutions at the 7-position (methoxyphenylamino group) and the 3-position (phenyl group) contribute to its unique biological profile.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 7-(4-methoxyanilino)-3-phenylchromen-4-one |

| Molecular Formula | C22H17NO3 |

| Molecular Weight | 357.37 g/mol |

| CAS Number | 864752-12-5 |

This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Its ability to scavenge reactive oxygen species (ROS) contributes to its potential in mitigating oxidative stress-related diseases. Studies have shown that compounds in this class can effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .

- Inhibition of Metastasis : Some studies suggest that it may inhibit metastasis by downregulating matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It appears to protect neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels and reducing neuroinflammation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Important for cognitive function; inhibition can be beneficial in Alzheimer's disease.

- Monoamine Oxidase (MAO) : Inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are vital for mood regulation .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other chromenone derivatives:

| Compound Name | Antioxidant Activity | Anticancer Activity | AChE Inhibition |

|---|---|---|---|

| 7-(4-methoxyanilino)-3-phenylchromen-4-one | High | Strong | Moderate |

| 2-methoxy-5-(phenylamino)methylphenol | Moderate | Moderate | Low |

| 4-(dimethylamino)-2-hydroxybenzophenone | Low | Weak | High |

This comparison highlights the superior biological activity of this compound relative to other derivatives.

Study on Anticancer Activity

In a study published in Cancer Letters, researchers tested the efficacy of various chromenone derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of other tested compounds, indicating potent anticancer effects .

Neuroprotective Study

A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The treatment resulted in improved cell viability and reduced apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Answer : Two primary synthetic routes are documented:

-

Route 1 : Condensation of a phenol derivative with 4-methoxyphenylamine in pyridine/dichloromethane under reflux (2 hours, 66.8% yield). Post-reaction purification involves column chromatography (petroleum ether/ethyl acetate) .

-

Route 2 : Reduction of the chromen-4-one core using LiAlH4 and AlCl3 in THF at 273 K, followed by extraction and crystallization (ethyl acetate/petroleum ether) .

-

Key factors : Solvent polarity (pyridine vs. THF), temperature (reflux vs. low-temperature reduction), and catalyst choice (DMAP vs. AlCl3) critically impact yield. Purity is enhanced via chromatographic separation and solvent recrystallization.

Method Reagents Conditions Yield Purification Route 1 Pyridine/DCM Reflux, 2 hrs 66.8% Column chromatography Route 2 LiAlH4/AlCl3 273 K, 3 hrs ~70%* Solvent recrystallization *Estimated based on analogous procedures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Answer :

- 1H/13C NMR : Aromatic protons appear at δ 6.5–8.5 ppm, with methoxy groups at δ ~3.8 ppm. The chromen-4-one carbonyl (C=O) resonates at δ ~177 ppm in 13C NMR .

- IR Spectroscopy : Strong C=O stretch at ~1647 cm⁻¹ and N-H stretches (if present) at ~3400 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 316 (C22H17NO3)+, with fragmentation patterns indicating loss of methoxy or phenyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data obtained from different refinement software (e.g., SHELXL vs. other programs)?

- Answer : Cross-validate using:

- SHELXL : Optimized for small-molecule refinement; robust for handling twinned or high-resolution data .

- Alternative software (e.g., Olex2) : Use independent R-factor calculations and electron density maps to verify atomic positions. For example, compare torsion angles of the methoxyphenyl group across software outputs .

- Mitigation : Apply Hamilton’s R-factor ratio test to statistically validate refinements.

Q. What strategies optimize the regioselectivity of substituent introduction on the chromen-4-one core during derivatization?

- Answer :

- Electronic directing : Electron-withdrawing groups (e.g., -NO2) at C7 increase reactivity at C3 for electrophilic substitution.

- Protection/deprotection : Temporarily block reactive sites (e.g., -OH at C7 using silyl ethers) to direct substitution to C8 or C6 .

- Catalytic control : Use Pd-catalyzed cross-coupling (Suzuki) for aryl group introduction at C3, leveraging steric hindrance from the phenyl group to direct coupling .

Q. How do electronic effects of para-substituted aryl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Answer :

- Electron-donating groups (e.g., -OCH3) : Increase electron density on the chromen-4-one ring, enhancing nucleophilic attack at the C4 carbonyl.

- Electron-withdrawing groups (e.g., -NO2) : Reduce reactivity at C4 but activate C2/C7 for substitution.

- Example : 4-Methoxyphenylamino groups stabilize the enolate intermediate during Michael addition, favoring C3 functionalization .

Q. What methodologies resolve conflicting bioactivity results from different cellular models when testing kinase inhibition?

- Answer :

- Assay standardization : Use recombinant kinase assays (e.g., ADP-Glo™) to isolate enzymatic activity from cellular variability .

- Dose-response validation : Compare IC50 values across models (e.g., HEK293 vs. HeLa cells) to identify off-target effects.

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding consistency with kinase active sites despite cellular context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.